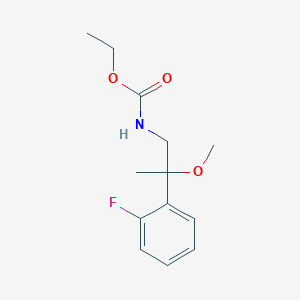

![molecular formula C7H8N4 B2847713 2-[(S)-1-Azidoethyl]pyridine CAS No. 348128-91-6](/img/structure/B2847713.png)

2-[(S)-1-Azidoethyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(S)-1-Azidoethyl]pyridine is a derivative of pyridine, a nitrogen-based heterocyclic compound . Pyridine is a six-membered aromatic heterocycle, with the nitrogen atom being sp2-hybridized . The term pyridine originates from two Greek words where “pyr” means fire and “idine” is used for heterocyclic aromatic bases containing N-atom .

Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions with Grignard reagents, acetic anhydride, and DMF . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of pyridine involves a six-membered ring with five carbon atoms and one nitrogen atom . The nitrogen in pyridine contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Chemical Reactions Analysis

Alkyl substitutions activate pyridine, favoring electrophilic substitution . This suggests that this compound, with its alkyl substitution, may undergo similar reactions.Physical And Chemical Properties Analysis

Pyridine is a valuable nitrogen-based heterocyclic compound with important physical, chemical, and biological properties . It forms a large number of derivatives which are found to be less toxic, but possess much enhanced chemical and biological activities as compared to the parent compound .Scientific Research Applications

Catalysis and Asymmetric Synthesis

- Catalytic enantioselective addition of prochiral radicals to vinylpyridines was achieved under cooperative photoredox and asymmetric catalysis, providing a direct approach for accessing chiral pyridine derivatives with high enantioselectivities (Cao et al., 2019).

Coordination Chemistry and Luminescent Properties

- The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands highlight their use in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Magnetic Properties and Materials Science

- Azido-bridged cobalt(II) complexes were synthesized and characterized, demonstrating end-to-end azido bridges and magnetic ordering with spontaneous magnetization below a certain temperature, showcasing their potential in materials science (Abu-Youssef et al., 2007).

Optical Properties and Nonlinear Optics

- The donating strength of azulene in various azulen-1-yl-substituted cationic dyes was studied, revealing their application in nonlinear optics due to their significant static quadratic hyperpolarizabilities (Cristian et al., 2004).

Chemical Synthesis and Drug Development

- Palladium-catalyzed decarboxylative couplings of 2-(2-azaaryl)acetates with aryl halides and triflates provided a useful method for the synthesis of functionalized pyridines and other heteroaromatic compounds, which are crucial intermediates in drug development (Shang et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that pyridine derivatives have been found to be valuable in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors for treating cancers and have shown potential as anticancer agents against breast cancer cells .

Mode of Action

For instance, some pyridine derivatives have been found to act as covalent inhibitors, binding irreversibly to their targets .

Biochemical Pathways

For example, some imidazo[1,2-a]pyridine compounds have been found to exhibit antiproliferative activity against certain cancer cell lines . Additionally, pyridine derivatives have been implicated in the biodegradation of certain compounds in the environment .

Result of Action

For instance, some imidazo[1,2-a]pyridine compounds have been found to exhibit antiproliferative activity against certain cancer cell lines .

Safety and Hazards

Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle pyridine and its derivatives with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and using it only in well-ventilated areas or outdoors .

properties

IUPAC Name |

2-[(1S)-1-azidoethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXVHBJITPSGEP-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Bis(trifluoromethyl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2847630.png)

![3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid](/img/structure/B2847637.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2847638.png)

![4-[(2,5-Dimethylbenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847639.png)

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2847646.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2847647.png)